2-Methoxy-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromenes, which are characterized by their chromene core structure. This compound is notable for its methoxy substitution at the 2-position, which influences its chemical reactivity and potential biological activity. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its structural properties and biological implications.
2-Methoxy-6H-benzo[c]chromen-6-one can be classified as:
The synthesis of 2-Methoxy-6H-benzo[c]chromen-6-one can be achieved through several methods:
In these methods, reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining yield and purity. For instance, the metal-free synthesis offers a greener alternative with potentially higher yields due to fewer side reactions.
The molecular formula of 2-Methoxy-6H-benzo[c]chromen-6-one is , with a molecular weight of 226.23 g/mol. The structure features a chromene core with a methoxy group at the 2-position and a carbonyl group within the benzopyran ring.
2-Methoxy-6H-benzo[c]chromen-6-one participates in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing product distribution and yields.
The mechanism of action for 2-Methoxy-6H-benzo[c]chromen-6-one may involve interactions at the molecular level that modulate biological pathways. This compound has shown potential as a phosphodiesterase II inhibitor, suggesting it may influence cyclic nucleotide signaling pathways within cells .
The specific mechanisms include:
These properties indicate that 2-Methoxy-6H-benzo[c]chromen-6-one is stable under normal conditions but may require specific handling procedures during synthesis due to its reactive functional groups.
The scientific uses of 2-Methoxy-6H-benzo[c]chromen-6-one primarily lie in medicinal chemistry. Its derivatives have been explored for various biological activities, including anti-inflammatory and anticancer properties. Research has highlighted its potential to serve as a lead compound for developing new therapeutic agents targeting specific diseases .
The core scaffold 6H-benzo[c]chromen-6-one (IUPAC) represents a tricyclic system comprising a benzannulated chromenone. The parent structure (C₁₃H₈O₂, CID 16173) consists of a fused benzene ring attached to a pyran-2-one moiety, forming a planar, conjugated system [4]. The derivative 2-Methoxy-6H-benzo[c]chromen-6-one (C₁₄H₁₀O₃) is systematically named by methoxy (-OCH₃) substitution at the C2 position of the chromenone ring. This naming follows IUPAC guidelines, as verified by ChemSpider’s ACD/IUPAC Name entry [1]. Alternative nomenclature includes 6H-Dibenzo[b,d]pyran-6-one, 2-methoxy-, reflecting the fusion pattern of the aromatic rings. The methoxy group significantly alters electronic properties, enhancing electron density at C3 and modulating binding interactions in biological targets [1] [4].
Key Structural Features:
2-Methoxy-6H-benzo[c]chromen-6-one is structurally classified within the urolithin family—hydroxylated benzo[c]chromenones produced via microbial transformation of ellagic acid (EA) in the gut. EA, abundant in pomegranates and nuts, undergoes lactone ring cleavage and dihydroxylation by Gordonibacter spp. to yield urolithins A–D [2] [3]. While urolithins typically feature hydroxyl groups (e.g., urolithin A: 3,8-dihydroxy-), alkoxylated derivatives like the 2-methoxy variant are primarily synthetic. However, trace methoxylated analogs may arise from in vivo methylation of phenolic precursors. The structural diversity of these metabolites complicates nomenclature, necessitating standardized terminology for microbial catabolites [3].
Natural Pathway:
Ellagic Acid → (Gut Microbiota) → Urolithins → Phase II Metabolism → Glucuronidated/Methylated Derivatives
This derivative exhibits dual neuropharmacological relevance:
PDE2 Inhibition: Alkoxylated 6H-benzo[c]chromen-6-ones (e.g., compound 1f, a 2-methoxy analog) inhibit phosphodiesterase 2A (PDE2A), an enzyme overexpressed in Alzheimer’s disease. In enzymatic assays, 1f demonstrated an IC₅₀ of 3.67 ± 0.47 μM—comparable to the reference inhibitor BAY 60-7550 (IC₅₀: 8.4 nM). PDE2A modulates cyclic nucleotides (cAMP/cGMP), crucial for neuronal signaling and synaptic plasticity [2].
Neuroprotection: In corticosterone-damaged hippocampal HT-22 cells (a neurodegeneration model), 1f (12.5 μM) restored cell viability by 65–70%, mitigating neurotoxicity via PDE2 suppression. This highlights its potential in Alzheimer’s therapy [2].
ERβ Selectivity: Though not directly studied for the 2-methoxy variant, structurally similar 3,8-dihydroxy-6H-benzo[c]chromen-6-ones act as selective ERβ agonists (IC₅₀ <10 nM; >100-fold selectivity over ERα). ERβ activation is implicated in anti-inflammatory and neuroprotective pathways [5].
Table 1: Bioactive Benzo[c]chromen-6-one Derivatives
Compound | Substituents | Target | Activity | Reference |
---|---|---|---|---|
2-Methoxy derivative | 2-OCH₃ | PDE2A | IC₅₀ = 3.67 ± 0.47 μM | [2] |
Urolithin A | 3,8-diOH | SIRT-1/ERβ | Neuroprotection | [2] [5] |
3,8-Dihydroxy analog | 3,8-diOH | ERβ | IC₅₀ <10 nM, >100-fold sel. | [5] |
Current research focuses on three domains:
Critical Gaps:
Table 2: Key Research Gaps in Benzo[c]chromen-6-one Pharmacology
Research Domain | Current Knowledge | Unanswered Questions |
---|---|---|
Synthetic Chemistry | Cu-catalyzed coupling established | Optimal yields for 2-alkoxy derivatives |
Target Engagement | PDE2A inhibition proven | Selectivity over PDE3, PDE10, PDE11 |
Metabolic Fate | Urolithins well-characterized | Phase II metabolism of methoxy variants |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0